molecular formula C11H13FO3 B1375607 Tert-butyl 4-fluoro-3-hydroxybenzoate CAS No. 847943-90-2

Tert-butyl 4-fluoro-3-hydroxybenzoate

Cat. No.: B1375607
CAS No.: 847943-90-2
M. Wt: 212.22 g/mol
InChI Key: DGFGYLGKUGNYMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Tert-butyl 4-fluoro-3-hydroxybenzoate involves the reaction of 4-Fluoro-3-hydroxybenzoic acid (500 mg, 3.2 mmol) stirred in toluene (4 mL) and heated to 80°C. N,N-dimethylformamide di-t-butyl acetal (1.9 ml, 7.97 mmol) was added in portions. The mixture was stirred for 2 hours at this temperature, and then concentrated. It was purified by column chromatography to give the title compound .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C11H13FO3/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6,13H,1-3H3 .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the sources retrieved.

Scientific Research Applications

Synthesis and Characterization

  • Tert-butyl 4-fluoro-3-hydroxybenzoate has been used in the synthesis of complex organic compounds. For example, its application in the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid via bismuth-based cyclic processes demonstrates its role in organic synthesis (Kindra & Evans, 2014). Additionally, it has been involved in the synthesis of fluorescent molecular rotors of organoboron compounds derived from Schiff bases (Ibarra-Rodrı Guez et al., 2017).

Biological Evaluation and Medicinal Chemistry

  • This compound has been utilized in the development of new pharmaceuticals, such as in the synthesis and characterization of compounds like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate. Its role in medicinal chemistry includes contributions to the development of compounds with potential antibacterial and anthelmintic activity (Sanjeevarayappa et al., 2015).

Antioxidant Activity

  • Research has also explored the antioxidant properties of compounds synthesized from this compound. For example, the synthesis of 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties and their evaluation for antioxidant activity highlights its potential in creating effective antioxidants (Shakir et al., 2014).

Other Applications

  • It has been used in the study of enzyme-catalyzed reactions, such as the enzymatic C-Demethylation in liver microsomes, providing insights into the metabolic pathways of novel pharmaceutical compounds (Yoo et al., 2008).
  • Further, its derivatives have been synthesized and characterized for applications in polymer science, showcasing its versatility in different fields of research (Maurin et al., 2002).

Properties

IUPAC Name

tert-butyl 4-fluoro-3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFGYLGKUGNYMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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